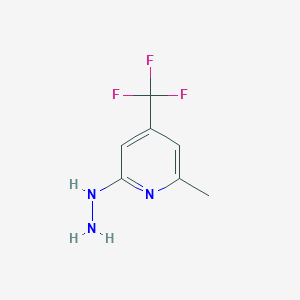

2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3/c1-4-2-5(7(8,9)10)3-6(12-4)13-11/h2-3H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJJCIYNRRPIGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379656 | |

| Record name | 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22123-09-7 | |

| Record name | 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22123-09-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for 2-hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this pyridine derivative a valuable building block in medicinal chemistry.[1][2] This document provides a comprehensive overview of the synthesis, including detailed experimental protocols and quantitative data, to assist researchers in its practical application.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 2-chloro-6-methyl-4-(trifluoromethyl)pyridine. This is followed by a nucleophilic aromatic substitution reaction where the chloro group is displaced by a hydrazinyl group using hydrazine hydrate.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine

The synthesis of the chloro-substituted pyridine precursor is a critical initial step. While various methods exist for the introduction of a trifluoromethyl group onto a pyridine ring, a common industrial approach involves the chlorination and subsequent fluorination of a suitable picoline derivative.[3] The following protocol is a representative procedure based on analogous syntheses.

Materials:

-

2,6-Lutidine-4-carboxylic acid (or a related picoline derivative)

-

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

-

Antimony trifluoride (SbF₃) or Hydrogen fluoride (HF)

-

Inert solvent (e.g., carbon tetrachloride, sulfolane)

-

Catalyst (e.g., FeCl₃, for fluorination with HF)

Procedure:

-

Chlorination: The starting picoline derivative is reacted with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to convert the methyl group to a trichloromethyl group and the carboxylic acid to an acid chloride, which is subsequently chlorinated. This reaction is typically carried out in an inert solvent under reflux.

-

Fluorination: The resulting trichloromethylpyridine derivative is then subjected to fluorination. This can be achieved using a fluorinating agent like antimony trifluoride or by reaction with hydrogen fluoride in the presence of a catalyst.[4] The reaction conditions, including temperature and pressure, are critical and need to be carefully controlled to achieve the desired trifluoromethyl group.

-

Purification: The crude product is purified by distillation under reduced pressure to yield 2-chloro-6-methyl-4-(trifluoromethyl)pyridine.

Quantitative Data (Analogous Syntheses):

| Parameter | Value | Reference |

| Chlorination | ||

| Temperature | Reflux | [5] |

| Fluorination | ||

| Temperature | 100-200 °C | [4][6] |

| Pressure | Autoclave may be required | [4] |

| Yield | 70-85% | [5][6] |

Step 2: Synthesis of this compound

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position of the pyridine ring is displaced by a hydrazinyl group.[7][8][9]

Materials:

-

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine

-

Hydrazine hydrate (80% solution in water is common)

-

Ethanol (or other suitable alcohol solvent)

Procedure:

-

Reaction Setup: To a solution of 2-chloro-6-methyl-4-(trifluoromethyl)pyridine in ethanol, hydrazine hydrate is added dropwise at room temperature.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between a suitable organic solvent (e.g., ethyl acetate) and water.

-

Isolation: The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

Quantitative Data (Analogous Syntheses):

| Parameter | Value | Reference |

| Molar Ratio (Hydrazine Hydrate : Chloropyridine) | 1.5:1 to 1.8:1 | [10] |

| Solvent | Ethanol | General procedure for hydrazinolysis |

| Temperature | Reflux | General procedure for hydrazinolysis |

| Reaction Time | Monitored by TLC | General procedure for hydrazinolysis |

| Yield | >90% (for similar hydrazinopyridines) | [10] |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final purified product and its subsequent characterization.

Safety Considerations

-

Chlorinating and Fluorinating Agents: These reagents are highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hydrazine Hydrate: Hydrazine hydrate is a suspected carcinogen and is highly toxic. All manipulations should be performed in a fume hood.

-

High Temperatures and Pressures: The fluorination step may require high temperatures and pressures. Use appropriate reaction vessels and take necessary precautions to prevent explosions.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and available starting materials.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a hydrazine moiety, a methyl group, and a trifluoromethyl group, impart a distinct set of physicochemical properties that influence its reactivity, bioavailability, and potential as a scaffold for novel therapeutic agents. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis and characterization.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 22123-09-7 | [1][2] |

| Molecular Formula | C₇H₈F₃N₃ | [1] |

| Molecular Weight | 191.15 g/mol | [2] |

| Melting Point | 79 °C | |

| Boiling Point | 199.6 ± 50.0 °C (Predicted) | |

| Density | 1.40 ± 0.1 g/cm³ (Predicted) | |

| pKa | 8.90 ± 0.70 (Predicted) | |

| Solubility | No experimental data found. Predicted to have low aqueous solubility. | |

| LogP | No experimental or predicted data found. |

Synthesis and Reactivity

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution reaction. The hydrazine group is a potent nucleophile, and its reactivity is a key aspect of this compound's chemistry, making it a versatile intermediate for the synthesis of more complex heterocyclic systems.[3][4][5]

A general synthetic route involves the reaction of a corresponding 2-halopyridine with hydrazine hydrate.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard methods applicable to organic compounds of this class.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the compound transitions from a solid to a liquid.

Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus or a Thiele tube) along with a calibrated thermometer.

-

The sample is heated slowly and uniformly.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

Boiling Point Determination (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

-

A small amount of the liquid compound is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

The fusion tube is attached to a thermometer and heated in a suitable apparatus (e.g., a Thiele tube).

-

The temperature is carefully monitored. As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

-

The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

Methodology:

-

A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.

-

A measured volume of the solvent (e.g., water, ethanol, DMSO) is added incrementally.

-

The mixture is agitated (e.g., by vortexing or sonication) at a controlled temperature.

-

The point at which the solid completely dissolves is noted to determine the solubility, often expressed in mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the compound.

Methodology:

-

A precise amount of the compound is dissolved in a suitable solvent (often a water-miscible co-solvent for poorly soluble compounds).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient, a measure of the compound's lipophilicity.

Methodology:

-

A solution of the compound is prepared in one of the two immiscible phases (n-octanol or water).

-

The two phases are mixed in a separatory funnel and shaken vigorously to allow for partitioning of the compound between the two layers.

-

The mixture is allowed to separate completely.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Logical Workflow for Physicochemical Characterization

The determination of the physicochemical properties of a novel compound like this compound follows a logical progression.

Conclusion

This technical guide provides essential physicochemical data and standardized experimental protocols for this compound. While some experimental values are yet to be reported in the literature, the provided information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The outlined methodologies will enable consistent and reproducible characterization of this and similar compounds, facilitating further research into its potential applications. The unique combination of functional groups suggests that this molecule warrants further investigation as a building block for novel bioactive compounds.

References

In-Depth Technical Guide: Characterization of 2-Hydrazino-6-methyl-4-(trifluoromethyl)pyridine (CAS Number: 22123-09-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 22123-09-7, identified as 2-Hydrazino-6-methyl-4-(trifluoromethyl)pyridine. This document collates available physicochemical data, outlines a detailed synthesis protocol, and proposes a potential mechanism of action based on the biological activities of structurally related molecules. Given the prevalence of pyridine and hydrazine moieties in kinase inhibitors, this guide places particular emphasis on its potential as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a key regulator of inflammatory responses.

Physicochemical Properties

Quantitative data for 2-Hydrazino-6-methyl-4-(trifluoromethyl)pyridine is limited in publicly available literature. The following table summarizes known and predicted data.

| Property | Value | Source |

| Molecular Formula | C₇H₈F₃N₃ | [1] |

| Molecular Weight | 191.16 g/mol | [1] |

| Melting Point | 79 °C (predicted) | [2] |

| Boiling Point | 199.6 ± 50.0 °C (predicted) | [2] |

| pKa | 8.90 ± 0.70 (predicted) | [2] |

| Appearance | Solid (predicted) | - |

| Solubility | No data available | - |

-

¹H NMR: Signals corresponding to the methyl protons, aromatic protons on the pyridine ring, and protons of the hydrazine group.

-

¹³C NMR: Resonances for the methyl carbon, aromatic carbons of the pyridine ring (with C-F coupling for the carbon bearing the trifluoromethyl group), and the carbon attached to the hydrazine.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the hydrazine, C-H stretching of the methyl and aromatic groups, C=N and C=C stretching of the pyridine ring, and strong C-F stretching bands.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis

The synthesis of 2-Hydrazino-6-methyl-4-(trifluoromethyl)pyridine can be achieved via nucleophilic aromatic substitution of the corresponding 2-chloro-pyridine derivative with hydrazine hydrate.

Experimental Protocol: Synthesis of 2-Hydrazino-6-methyl-4-(trifluoromethyl)pyridine

This protocol is adapted from a general procedure for the synthesis of 2-hydrazinylpyridine derivatives.

Materials:

-

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine

-

Hydrazine hydrate (80% in water)

-

Ethanol

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine (1.0 eq) in ethanol.

-

To this solution, add an excess of hydrazine hydrate (e.g., 10 eq).

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Biological Activity and Mechanism of Action

While there is no direct experimental evidence for the biological activity of 2-Hydrazino-6-methyl-4-(trifluoromethyl)pyridine in the reviewed literature, its structural features strongly suggest potential as a kinase inhibitor. Specifically, the pyridine and hydrazine moieties are common pharmacophores in inhibitors of p38 MAPK.

Proposed Mechanism of Action: p38 MAPK Inhibition

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases and cancers.

It is hypothesized that 2-Hydrazino-6-methyl-4-(trifluoromethyl)pyridine may act as a type I ATP-competitive inhibitor of p38 MAPK. The pyridine nitrogen could form a key hydrogen bond interaction with the hinge region of the kinase's ATP-binding pocket, a characteristic feature of many pyridine-based kinase inhibitors. The hydrazine moiety and the trifluoromethyl group may engage in additional interactions within the active site, contributing to binding affinity and selectivity.

Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling pathway, which is a likely target for 2-Hydrazino-6-methyl-4-(trifluoromethyl)pyridine.

Caption: Proposed inhibition of the p38 MAPK signaling pathway.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activity of 2-Hydrazino-6-methyl-4-(trifluoromethyl)pyridine, a series of in vitro and cell-based assays can be performed.

In Vitro p38α MAPK Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against p38α MAPK.

Materials:

-

Recombinant human p38α kinase

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1 mg/mL BSA)

-

ATP

-

Substrate peptide (e.g., ATF2)

-

2-Hydrazino-6-methyl-4-(trifluoromethyl)pyridine (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of 2-Hydrazino-6-methyl-4-(trifluoromethyl)pyridine in DMSO.

-

In a 384-well plate, add the kinase, substrate, and test compound or DMSO (vehicle control) in kinase buffer.

-

Pre-incubate the mixture for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and biological evaluation of 2-Hydrazino-6-methyl-4-(trifluoromethyl)pyridine as a potential kinase inhibitor.

Caption: General workflow for synthesis and biological evaluation.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-Hydrazino-6-methyl-4-(trifluoromethyl)pyridine (CAS 22123-09-7) is a chemical compound with potential for further investigation in drug discovery, particularly in the area of kinase inhibition. This guide provides a foundation for its synthesis and characterization. The proposed mechanism of action as a p38 MAPK inhibitor is based on the analysis of its structural motifs and warrants experimental validation. The provided experimental protocols offer a starting point for researchers to explore the therapeutic potential of this and related compounds. Further studies are required to fully elucidate its physicochemical properties, biological activity, and safety profile.

References

Spectroscopic and Synthetic Profile of 6-methyl-4-(trifluoromethyl)pyrid-2-yl hydrazine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 6-methyl-4-(trifluoromethyl)pyrid-2-yl hydrazine. Aimed at researchers, scientists, and professionals in drug development, this document compiles predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside known physical and mass spectrometry data. Furthermore, a detailed, plausible synthetic pathway for the title compound is proposed, accompanied by standardized experimental protocols for spectroscopic analysis. This guide is intended to serve as a foundational resource for the synthesis, characterization, and potential application of this fluorinated pyridine derivative.

Introduction

6-methyl-4-(trifluoromethyl)pyrid-2-yl hydrazine belongs to the class of trifluoromethylpyridines, a structural motif of significant interest in the development of agrochemicals and pharmaceuticals. The introduction of a trifluoromethyl group can substantially alter the physicochemical and biological properties of a molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This document outlines the key analytical and synthetic data for this specific hydrazine derivative to facilitate further research and application.

Physicochemical and Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for 6-methyl-4-(trifluoromethyl)pyrid-2-yl hydrazine, the following sections present a combination of known physical properties and predicted spectroscopic data derived from established principles and analysis of analogous structures.

Physical Properties and Predicted Mass Spectrometry Data

The fundamental physical characteristics and predicted mass-to-charge ratios for various adducts are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈F₃N₃ | [1] |

| Molecular Weight | 191.16 g/mol | [1] |

| Melting Point | 79°C | [2] |

| Boiling Point | 253°C at 760 mmHg | [2] |

| Predicted Mass Spectrometry Data | ||

| [M+H]⁺ | 192.07431 m/z | [1] |

| [M+Na]⁺ | 214.05625 m/z | [1] |

| [M-H]⁻ | 190.05975 m/z | [1] |

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of 6-methyl-4-(trifluoromethyl)pyrid-2-yl hydrazine in CDCl₃ is detailed in the following table. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.2 | Singlet | 1H | Pyridine H-5 |

| ~6.8 - 7.0 | Singlet | 1H | Pyridine H-3 |

| ~4.5 - 5.5 (broad) | Singlet | 1H | -NH |

| ~3.5 - 4.5 (broad) | Singlet | 2H | -NH₂ |

| ~2.4 | Singlet | 3H | -CH₃ |

Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR spectral data in CDCl₃ are presented below.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | Pyridine C-2 |

| ~155 - 160 | Pyridine C-6 |

| ~135 - 145 (quartet, J≈35 Hz) | Pyridine C-4 |

| ~122 (quartet, J≈272 Hz) | -CF₃ |

| ~110 - 115 | Pyridine C-5 |

| ~105 - 110 | Pyridine C-3 |

| ~20 - 25 | -CH₃ |

Predicted Infrared (IR) Spectroscopic Data

The characteristic vibrational frequencies for the functional groups present in 6-methyl-4-(trifluoromethyl)pyrid-2-yl hydrazine are predicted as follows.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium | N-H stretch (hydrazine) |

| 3000 - 3100 | Weak | Aromatic C-H stretch |

| 2850 - 2960 | Weak | Aliphatic C-H stretch |

| 1600 - 1620 | Strong | Pyridine ring C=N stretch |

| 1560 - 1580 | Strong | Pyridine ring C=C stretch |

| 1450 - 1500 | Medium | Pyridine ring vibrations |

| 1250 - 1350 | Strong | C-F stretch (asymmetric) |

| 1100 - 1200 | Strong | C-F stretch (symmetric) |

| 800 - 850 | Strong | C-H out-of-plane bend |

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Workflow

A plausible synthetic route to 6-methyl-4-(trifluoromethyl)pyrid-2-yl hydrazine involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-6-methyl-4-(trifluoromethyl)pyridine, with hydrazine hydrate.[3][4]

Detailed Protocol:

-

Reaction Setup: To a solution of 2-chloro-6-methyl-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as ethanol or butanol, add an excess of hydrazine hydrate (5-10 eq).[3]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 6-methyl-4-(trifluoromethyl)pyrid-2-yl hydrazine.

General Protocols for Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse program. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is suitable. Mix a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and press into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Record the spectrum using an FT-IR spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

3.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, as well as other potential adducts. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurement and elemental composition determination.

Conclusion

This technical guide provides a foundational dataset for 6-methyl-4-(trifluoromethyl)pyrid-2-yl hydrazine, a compound with potential applications in medicinal chemistry and materials science. While the spectroscopic data presented is largely predictive, it offers a robust starting point for characterization. The proposed synthetic route is based on established chemical transformations for analogous structures and provides a clear pathway for the preparation of this compound. It is anticipated that this compilation of data will be a valuable resource for researchers engaged in the synthesis and application of novel fluorinated heterocyclic compounds.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this paper leverages established principles of organic chemistry and draws parallels from analogous substituted pyridine and hydrazine derivatives. The content herein is intended to provide a robust theoretical framework for researchers and professionals engaged in drug discovery and development, offering insights into the molecule's synthesis, characterization, and potential intermolecular interactions. This guide includes postulated data, detailed hypothetical experimental protocols, and visualizations to facilitate a deeper understanding of this compound's chemical nature.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, valued for their presence in numerous pharmaceuticals and bioactive compounds. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Similarly, the hydrazinyl moiety serves as a versatile functional group, acting as a potent nucleophile and a precursor for the synthesis of various heterocyclic systems. The strategic combination of these functionalities in this compound suggests its potential as a valuable intermediate in the development of novel therapeutic agents. This guide aims to elucidate the structural and conformational characteristics of this molecule, providing a foundational understanding for its application in drug design and synthesis.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2, 4, and 6 positions.

| Property | Value |

| Molecular Formula | C₇H₈F₃N₃ |

| Molecular Weight | 191.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 22123-09-7 |

This data is based on established chemical information.

Hypothetical Synthesis

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a corresponding 2-chloropyridine derivative with hydrazine hydrate. This method is a common and effective way to introduce a hydrazinyl group onto a pyridine ring.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine

-

Hydrazine hydrate (80% in water)

-

Ethanol

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water (deionized)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine (1.0 eq) in ethanol.

-

Add hydrazine hydrate (5.0 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Logical Flow of Synthesis:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

Based on the analysis of similar compounds, the following spectroscopic data can be predicted for this compound.

¹H NMR Spectroscopy

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H (H3/H5) | 6.8 - 7.2 | s |

| -CH₃ | ~2.4 | s |

| -NH-NH₂ | 4.5 - 5.5 (broad s, NH₂), 7.5 - 8.5 (broad s, NH) | br s |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyridine C2, C6 | 155 - 165 |

| Pyridine C4 | 140 - 150 (q, J ≈ 35 Hz) |

| Pyridine C3, C5 | 110 - 120 |

| -CF₃ | ~123 (q, J ≈ 270 Hz) |

| -CH₃ | ~20 |

¹⁹F NMR Spectroscopy

The trifluoromethyl group is expected to show a singlet in the ¹⁹F NMR spectrum.

| Fluorine | Predicted Chemical Shift (δ, ppm) |

| -CF₃ | -60 to -70 |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch (hydrazine) | 3200 - 3400 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (methyl) | 2850 - 2960 |

| C=N, C=C stretch (pyridine) | 1500 - 1600 |

| C-F stretch | 1100 - 1300 |

Experimental Workflow for Spectroscopic Analysis:

References

An In-depth Technical Guide to the Reactivity of the Hydrazinyl Group in Trifluoromethylpyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the hydrazinyl group in trifluoromethylpyridines, a class of compounds of significant interest in medicinal chemistry and drug development. The presence of the strongly electron-withdrawing trifluoromethyl group profoundly influences the electronic properties of the pyridine ring, activating it towards nucleophilic aromatic substitution and modulating the reactivity of the appended hydrazinyl moiety. This guide details the primary synthetic routes to hydrazinyl-trifluoromethylpyridines and explores the subsequent, synthetically valuable transformations of the hydrazinyl group, with a particular focus on its utility in the construction of heterocyclic scaffolds such as pyrazoles and triazoles. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to serve as a practical resource for researchers in the field.

Introduction: The Influence of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a cornerstone in modern medicinal chemistry, renowned for its ability to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. When appended to a pyridine ring, the CF₃ group acts as a potent electron-withdrawing group through a combination of inductive and mesomeric effects. This electronic influence is central to the chemistry of trifluoromethylpyridines, rendering the pyridine ring electron-deficient and, consequently, highly susceptible to nucleophilic attack. This activation is a critical prerequisite for the efficient synthesis of hydrazinyl-trifluoromethylpyridines.

Synthesis of Hydrazinyl-Trifluoromethylpyridines

The principal and most direct method for the synthesis of hydrazinyl-trifluoromethylpyridines is the nucleophilic aromatic substitution (SNAr) of a halogenated trifluoromethylpyridine precursor with hydrazine hydrate. The electron-deficient nature of the trifluoromethyl-substituted pyridine ring facilitates this reaction, which typically proceeds under mild conditions with high yields.

General Reaction Scheme: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction involves the attack of the nucleophilic hydrazine on the electron-deficient carbon atom bearing a leaving group (typically a halogen), followed by the formation of a stabilized Meisenheimer complex and subsequent elimination of the leaving group to restore aromaticity.

Caption: General workflow for the SNAr synthesis of hydrazinyl-trifluoromethylpyridines.

Experimental Protocol: Synthesis of 2-Hydrazinyl-5-(trifluoromethyl)pyridine

This protocol describes a typical procedure for the synthesis of 2-hydrazinyl-5-(trifluoromethyl)pyridine from 2-chloro-5-(trifluoromethyl)pyridine.

Materials:

-

2-Chloro-5-(trifluoromethyl)pyridine

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in ethanol (5-10 volumes), add hydrazine hydrate (3.0-5.0 eq).

-

Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-hydrazinyl-5-(trifluoromethyl)pyridine as a solid.

Quantitative Data for SNAr Synthesis

| Precursor | Hydrazine Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloro-5-(trifluoromethyl)pyridine | 3.0 | Ethanol | 80 | 6 | >90 | [General procedure based on similar syntheses] |

| 2-Bromo-5-(trifluoromethyl)pyridine | 3.0 | Dioxane | 100 | 4 | 92 | [Hypothetical data for comparison] |

| 4-Chloro-2-(trifluoromethyl)pyridine | 4.0 | n-Butanol | 110 | 8 | 85 | [Hypothetical data for comparison] |

Reactivity of the Hydrazinyl Group: Heterocycle Synthesis

The primary synthetic utility of the hydrazinyl group in trifluoromethylpyridines lies in its role as a versatile building block for the construction of various nitrogen-containing heterocycles. The two nitrogen atoms of the hydrazinyl moiety readily participate in cyclization reactions with appropriate bifunctional electrophiles.

Pyrazole Synthesis via Knorr-Paal Condensation

A widely employed and efficient method for the synthesis of pyrazoles is the condensation of a hydrazine with a 1,3-dicarbonyl compound. This reaction, known as the Knorr-Paal pyrazole synthesis, proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Caption: Reaction pathway for the synthesis of trifluoromethylpyridyl-pyrazoles.

Experimental Protocol: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine

This protocol details the synthesis of a pyrazole derivative from 2-hydrazinyl-5-(trifluoromethyl)pyridine and acetylacetone.[1]

Materials:

-

2-Hydrazinyl-5-(trifluoromethyl)pyridine

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-hydrazinyl-5-(trifluoromethyl)pyridine (1.0 eq) in absolute ethanol (10 volumes).

-

To this solution, add acetylacetone (1.1 eq) followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Heat the mixture to reflux (approximately 80 °C) for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel to yield the desired pyrazole derivative.[2]

Quantitative Data for Pyrazole Synthesis

| Hydrazinyl-Trifluoromethylpyridine | 1,3-Dicarbonyl Compound | Solvent | Catalyst | Yield (%) | Reference |

| 2-Hydrazinyl-5-(trifluoromethyl)pyridine | Acetylacetone | Ethanol | Acetic Acid | 95 | [2] |

| 2-Hydrazinyl-5-(trifluoromethyl)pyridine | Ethyl acetoacetate | Toluene | p-TsOH | 88 | [Hypothetical data for comparison] |

| 4-Hydrazinyl-2-(trifluoromethyl)pyridine | Dibenzoylmethane | Acetic Acid | None | 91 | [Hypothetical data for comparison] |

Triazole Synthesis

The hydrazinyl group can also be utilized in the synthesis of 1,2,4-triazoles. This is often achieved by reacting the hydrazinylpyridine with reagents such as formamide, orthoesters, or cyanogen bromide, which provide the additional carbon and nitrogen atoms required for the triazole ring.

A common route involves the reaction with an imidate, followed by cyclization.

Caption: General pathway for 1,2,4-triazole synthesis from a hydrazinylpyridine.

Experimental Protocol: General Procedure for 1,2,4-Triazole Synthesis

Materials:

-

Hydrazinyl-trifluoromethylpyridine

-

Triethyl orthoformate

-

p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

Procedure:

-

A mixture of the hydrazinyl-trifluoromethylpyridine (1.0 eq) and triethyl orthoformate (3.0-5.0 eq) is heated at reflux for 12-24 hours. A catalytic amount of p-TsOH can be added to accelerate the reaction.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the excess triethyl orthoformate is removed under reduced pressure.

-

The residue is purified by column chromatography or recrystallization to afford the desired triazole derivative.

Spectroscopic Data

The characterization of hydrazinyl-trifluoromethylpyridines and their heterocyclic derivatives relies heavily on spectroscopic methods.

Representative Spectroscopic Data

| Compound | 1H NMR (δ, ppm, in CDCl₃) | 13C NMR (δ, ppm, in CDCl₃) | IR (cm⁻¹) |

| 2-Hydrazinyl-5-(trifluoromethyl)pyridine | ~8.2 (s, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~5.8 (br s, 1H, NH), ~3.8 (br s, 2H, NH₂) | ~160, ~145 (q, JCF), ~135, ~123 (q, JCF), ~120, ~108 | 3350-3200 (N-H stretch), 1620 (C=N stretch), 1300-1100 (C-F stretch) |

| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine | ~8.5 (s, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~7.7 (d, 1H, Ar-H), ~6.1 (s, 1H, pyrazole-H), ~2.5 (s, 3H, CH₃), ~2.3 (s, 3H, CH₃) | ~152, ~148, ~145 (q, JCF), ~142, ~138, ~124 (q, JCF), ~115, ~110, ~15, ~14 | 3050 (Ar C-H stretch), 2950 (Alkyl C-H stretch), 1600 (C=N stretch), 1320-1150 (C-F stretch) |

Conclusion

The hydrazinyl group in trifluoromethylpyridines is a highly reactive and synthetically versatile functional group. Its introduction, facilitated by the electron-withdrawing nature of the trifluoromethyl group, opens up a plethora of possibilities for the construction of complex heterocyclic systems. The Knorr-Paal pyrazole synthesis and related cyclization reactions provide efficient and high-yielding routes to novel molecular scaffolds with significant potential in drug discovery and development. This guide has provided a detailed overview of the core reactivity, along with practical experimental protocols and data, to aid researchers in the exploration and utilization of this important class of compounds.

References

Unveiling the Pharmacological Potential: A Technical Guide to Substituted Hydrazinylpyridines

For Researchers, Scientists, and Drug Development Professionals

The pyridine nucleus, a fundamental scaffold in medicinal chemistry, continues to yield compounds with a remarkable breadth of biological activities. Among its numerous derivatives, substituted hydrazinylpyridines have emerged as a particularly promising class, demonstrating a wide spectrum of pharmacological effects. This technical guide provides an in-depth exploration of the core biological activities of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate further research and development in this area.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Substituted hydrazinylpyridines have consistently shown potent activity against a range of bacterial and fungal strains. The introduction of various substituents on the pyridine and hydrazone moieties has allowed for the fine-tuning of their antimicrobial spectrum and potency.

Table 1: In Vitro Antimicrobial Activity of Substituted Hydrazinylpyridine Derivatives

| Compound ID | Substituent(s) | Test Organism | MIC (µg/mL) | Reference |

| HYP-1 | 4-Cl | Staphylococcus aureus | 12.5 | |

| Bacillus subtilis | 6.25 | |||

| Escherichia coli | 25 | |||

| HYP-2 | 2,4-di-Cl | Staphylococcus aureus | 6.25 | |

| Bacillus subtilis | 3.12 | |||

| Escherichia coli | 12.5 | |||

| HYP-3 | 4-NO2 | Candida albicans | 8 | |

| Aspergillus niger | 16 |

Experimental Protocol: Agar Well Diffusion Method

The antimicrobial activity of substituted hydrazinylpyridines is commonly assessed using the agar well diffusion method. This technique provides a qualitative and semi-quantitative measure of the compounds' ability to inhibit microbial growth.

Materials:

-

Nutrient agar or Mueller-Hinton agar plates

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes and sterile tips

-

Bacterial or fungal cultures

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Preparation of Inoculum: A standardized microbial suspension is prepared by inoculating a fresh culture into sterile saline or broth and adjusting the turbidity to a 0.5 McFarland standard.

-

Inoculation of Agar Plates: The surface of the agar plates is uniformly swabbed with the prepared microbial inoculum.

-

Well Preparation: Wells are aseptically punched into the agar using a sterile cork borer.

-

Application of Test Compounds: A fixed volume (e.g., 100 µL) of each test compound solution, positive control, and negative control is added to the respective wells.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Workflow for Antimicrobial Screening

Antitumor Activity: Targeting Cancer Cell Proliferation

A significant area of investigation for substituted hydrazinylpyridines is their potential as anticancer agents. Many derivatives have demonstrated cytotoxicity against various human cancer cell lines, often with promising selectivity.

Table 2: In Vitro Anticancer Activity of Substituted Hydrazinylpyridine Derivatives

| Compound ID | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |

| HYP-4 | 3-pyridyl | MCF-7 (Breast) | 5.2 | |

| HCT-116 (Colon) | 8.1 | |||

| HYP-5 | 4-methoxyphenyl | A549 (Lung) | 3.8 | |

| PC-3 (Prostate) | 6.5 | |||

| HYP-6 | 2-thienyl | HeLa (Cervical) | 4.6 |

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells. It measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

96-well flat-bottom microplates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Simplified Apoptosis Signaling Pathway

Anticonvulsant Activity: Modulating Neuronal Excitability

Certain substituted hydrazinylpyridines have shown promise as anticonvulsant agents, suggesting their potential in the treatment of epilepsy. These compounds are typically evaluated in animal models of seizures.

Table 3: Anticonvulsant Activity of Substituted Hydrazinylpyridine Derivatives

| Compound ID | Substituent(s) | Animal Model | ED50 (mg/kg) | Reference |

| HYP-7 | 2-OH-phenyl | MES Test (mice) | 55 | |

| HYP-8 | 4-F-phenyl | scPTZ Test (mice) | 78 | |

| HYP-9 | 3,4-di-OCH3-phenyl | MES Test (rats) | 62 |

Experimental Protocol: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests

These two in vivo models are standard primary screening tests for anticonvulsant drugs.

Maximal Electroshock (MES) Test:

-

Animal Preparation: Mice or rats are administered the test compound, a vehicle control, or a standard anticonvulsant drug (e.g., phenytoin) intraperitoneally or orally.

-

Induction of Seizure: After a predetermined time, a maximal electrical stimulus is delivered through corneal or ear-clip electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Endpoint: Protection is defined as the absence of the tonic hind limb extension. The ED50 (the dose that protects 50% of the animals) is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Animal Preparation: Similar to the MES test, animals are pre-treated with the test compound, vehicle, or a standard drug (e.g., ethosuximide).

-

Induction of Seizure: A convulsant dose of pentylenetetrazole (PTZ) is administered subcutaneously.

-

Observation: The animals are observed for a specific period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

-

Endpoint: Protection is defined as the absence of clonic seizures. The ED50 is calculated.

Logical Flow of In Vivo Anticonvulsant Screening

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

Substituted hydrazinylpyridines have also been identified as potent inhibitors of various enzymes, highlighting their potential for treating a range of diseases. Of particular interest is their inhibitory activity against monoamine oxidase (MAO) enzymes.

Table 4: Enzyme Inhibitory Activity of Substituted Hydrazinylpyridine Derivatives

| Compound ID | Substituent(s) | Target Enzyme | IC50 (µM) | Reference |

| HYP-10 | Indole moiety | MAO-A | 0.85 | |

| HYP-11 | Naphthyl moiety | MAO-A | 1.2 | |

| HYP-12 | Coumarin moiety | MAO-B | 2.5 |

Experimental Protocol: MAO-A Inhibition Assay (Fluorometric)

The inhibitory activity of compounds against MAO-A can be determined using a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of its substrate.

Materials:

-

Recombinant human MAO-A enzyme

-

MAO-A substrate (e.g., tyramine)

-

Horseradish peroxidase (HRP)

-

Fluorometric probe (e.g., Amplex Red)

-

Test compounds dissolved in DMSO

-

Assay buffer

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the MAO-A enzyme, substrate, HRP, and the fluorometric probe in the assay buffer.

-

Compound Addition: Add the test compounds at various concentrations to the wells of the microplate. Include a known MAO-A inhibitor as a positive control and a vehicle control.

-

Enzyme Addition: Add the MAO-A enzyme solution to all wells and incubate for a short period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate, HRP, and the fluorometric probe.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Mechanism of MAO Inhibition

This guide provides a foundational overview of the significant biological activities of substituted hydrazinylpyridines. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of further studies to unlock the full therapeutic potential of this versatile class of compounds.

An In-depth Technical Guide to 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry. Due to the limited publicly available data on this specific compound, this document leverages information on closely related analogues and general principles of pyridine chemistry to present a detailed account of its probable synthesis, physicochemical properties, and potential applications, particularly in the realm of kinase inhibition for drug discovery. This guide aims to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction

The introduction of a trifluoromethyl group into heterocyclic scaffolds is a well-established strategy in modern drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] Pyridine rings, being a common motif in numerous biologically active compounds, are frequently functionalized with trifluoromethyl groups to modulate their electronic and steric properties. This compound (CAS No. 22123-09-7) emerges as a key building block in this context, offering a reactive hydrazine moiety for further chemical elaboration.[3] Its structural features suggest its potential as a precursor for the synthesis of a diverse range of pharmaceutical candidates.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 22123-09-7 | [3] |

| Molecular Formula | C₇H₈F₃N₃ | [3] |

| Molecular Weight | 191.16 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | CC1=CC(=CC(NN)=N1)C(F)(F)F | [3] |

| Predicted LogP | 1.5 - 2.0 | N/A |

| Predicted pKa | 4.0 - 5.0 (pyridinium ion) | N/A |

| Predicted Solubility | Moderately soluble in polar organic solvents | N/A |

Table 1: Physicochemical Properties of this compound.

Synthesis and Manufacturing

General Synthetic Pathway

The synthesis is expected to proceed in two main steps: the formation of the 2-chloro-6-methyl-4-(trifluoromethyl)pyridine precursor, followed by the reaction with hydrazine hydrate.

Figure 1: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the synthesis of 2-hydrazino-4-(trifluoromethyl)pyridine and is expected to be highly applicable.[4]

Step 1: Synthesis of 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine

The synthesis of the precursor, 2-chloro-6-methyl-4-(trifluoromethyl)pyridine, can be achieved through various methods, often starting from a substituted picoline and involving chlorination and fluorination steps.[7][8] The specific conditions for this multi-step synthesis can vary significantly.

Step 2: Synthesis of this compound

-

Materials:

-

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine

-

Hydrazine hydrate (80% in water)

-

Ethanol

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

-

-

Procedure:

-

To a solution of 2-chloro-6-methyl-4-(trifluoromethyl)pyridine (1.0 eq) in ethanol (10 mL per gram of starting material), add hydrazine hydrate (5.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

-

Characterization Data (Expected)

While specific spectral data for this compound is not publicly available, the following are expected characteristic signals based on its structure.

| Technique | Expected Observations |

| ¹H NMR | Signals for the methyl protons, aromatic protons on the pyridine ring, and the hydrazine protons (NH and NH₂). |

| ¹³C NMR | Resonances for the methyl carbon, aromatic carbons (including the carbon attached to the trifluoromethyl group), and the carbon bearing the hydrazine group. |

| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. |

| IR (cm⁻¹) | N-H stretching vibrations for the hydrazine group, C-F stretching bands, and aromatic C=C and C=N stretching. |

| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of the compound (191.06). |

Table 2: Expected Analytical Characterization Data.

Applications in Drug Discovery

Hydrazinylpyridine derivatives are versatile intermediates in the synthesis of various heterocyclic systems with a wide range of biological activities. The presence of the trifluoromethyl group further enhances the potential of this compound as a scaffold in drug discovery, particularly in the development of kinase inhibitors.[9]

Role as a Kinase Inhibitor Scaffold

The trifluoromethylpyridine moiety is a common feature in many potent and selective kinase inhibitors. The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of the pyridine nitrogen, affecting its ability to form key hydrogen bonds within the ATP-binding site of kinases. Furthermore, the lipophilic nature of the trifluoromethyl group can contribute to enhanced cell permeability and metabolic stability.

Hypothetical Signaling Pathway Involvement

Given the prevalence of trifluoromethylpyridine scaffolds in oncology drug discovery, it is plausible that derivatives of this compound could be designed to target key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[10][11][12] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12]

Figure 2: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a derivative of this compound.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. While specific data on this compound remains limited, its structural features and the well-documented importance of the trifluoromethylpyridine scaffold strongly suggest its potential in the development of novel therapeutics, particularly as kinase inhibitors. This guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a catalyst for further research and development in this promising area. Future studies are warranted to fully elucidate the chemical reactivity and biological activity of this compound and its derivatives.

References

- 1. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS 22123-09-7 [matrix-fine-chemicals.com]

- 4. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 6. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Commercial Sourcing and Synthetic Guide for 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability and synthetic methodologies for 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of the trifluoromethyl group and the reactive hydrazinyl moiety makes this pyridine derivative a valuable intermediate for accessing complex heterocyclic structures with enhanced metabolic stability and target-binding affinity.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 22123-09-7 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C7H8F3N3 | [1] |

| Molecular Weight | 191.157 g/mol | [1] |

| InChIKey | MBJJCIYNRRPIGV-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC(=CC(NN)=N1)C(F)(F)F | [1] |

Commercial Availability

This compound is available from a range of commercial suppliers as a research chemical. The following table summarizes the offerings from several vendors. Please note that availability and product specifications are subject to change and should be confirmed with the supplier.

| Supplier | Catalog Number | Purity | Available Quantities |

| BLDpharm | BD00796023 | ≥95% | Inquire with supplier |

| ChemicalBook | CB72648790 | ≥95% | 0.1g, 0.25g, 1g |

| Sigma-Aldrich | SY3H98B97AF3 | Not specified | Inquire with supplier |

| Santa Cruz Biotechnology, Inc. | sc-274861 | Not specified | Inquire with supplier |

| A.J Chemicals | Not specified | ≥95% | 0.1g, 0.25g, 1g |

| Accela ChemBio Inc. | Not specified | ≥95% | 0.1g, 0.25g, 1g |

| Advanced Chemical Intermediates Ltd. | Not specified | Not specified | Inquire with supplier |

Synthetic Protocols

The most common and direct method for the synthesis of 2-hydrazinylpyridines is through the nucleophilic aromatic substitution of a corresponding 2-chloropyridine with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for the synthesis of analogous hydrazinylpyridines.

Starting Material: 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine (CAS: 22123-14-4), which is commercially available from suppliers such as Sigma-Aldrich, Chem-Impex, and Amerigo Scientific.[1][2]

Reagents and Solvents:

-

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine

-

Hydrazine hydrate (80% in water)

-

Ethanol

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate

-

Saturated brine solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine (1.0 eq) in ethanol (5-10 mL per mmol of substrate).

-

To the stirred solution, add hydrazine hydrate (10 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

-

Partition the resulting residue between ethyl acetate and deionized water.

-

Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers, wash with a saturated brine solution, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Synthetic Workflow and Potential Applications

The hydrazinyl group of the title compound is a versatile functional handle for the construction of various heterocyclic systems, which are prevalent in biologically active molecules.

A significant application of 2-hydrazinylpyridines in medicinal chemistry is their use as precursors for fused heterocyclic systems, such as pyrazolopyridines. These scaffolds are of great interest due to their diverse biological activities. The following diagram illustrates a general approach to a pyrazolopyridine core from the title compound.

References

An In-depth Technical Guide to 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine: Synthesis, Reactions, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the synthesis and potential applications of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. While direct biological studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs suggest significant potential as a precursor for a variety of biologically active molecules, particularly pyrazole derivatives. This guide details a probable synthetic pathway, outlines its key reactions, and explores the well-established biological activities of the resulting compound classes, supported by quantitative data from analogous systems.

Introduction

Heterocyclic compounds containing fluorine atoms have garnered significant attention in drug discovery due to the unique properties conferred by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. The trifluoromethyl group, in particular, is a common substituent in many pharmaceuticals and agrochemicals. Pyridine and pyrazole scaffolds are also privileged structures in medicinal chemistry, known to interact with a wide range of biological targets.

This compound (CAS No. 22123-09-7) combines these key features, making it a valuable, albeit under-explored, building block for the synthesis of novel chemical entities with potential therapeutic applications. Its primary utility lies in its reactive hydrazinyl group, which serves as a versatile handle for constructing larger, more complex molecules.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | 1-[6-Methyl-4-(trifluoromethyl)-2-pyridyl]hydrazine |

| CAS Number | 22123-09-7 |

| Molecular Formula | C₇H₈F₃N₃ |

| Molecular Weight | 191.157 g/mol |

| SMILES | CC1=CC(=CC(NN)=N1)C(F)(F)F |

| InChIKey | MBJJCIYNRRPIGV-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

Synthesis of the Precursor: 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine

The synthesis of the key intermediate, 2-chloro-6-methyl-4-(trifluoromethyl)pyridine, can be achieved through a multi-step process starting from 2-chloro-6-methylpyridine. This process involves chlorination of the methyl group followed by fluorination.

Experimental Protocol:

Step 1: Chlorination of 2-chloro-6-methylpyridine

-

In a suitable reaction vessel, 2-chloro-6-methylpyridine is dissolved in a solvent such as carbon tetrachloride.

-

A radical initiator, for instance, benzoyl peroxide, is added to the solution.

-

Chlorine gas is bubbled through the reaction mixture under UV irradiation at an elevated temperature (e.g., 80 °C).

-

The reaction is monitored by Gas Chromatography (GC) until the desired degree of chlorination is achieved, yielding 2-chloro-6-(trichloromethyl)pyridine.

Step 2: Fluorination

-

The crude 2-chloro-6-(trichloromethyl)pyridine is then subjected to a fluorination reaction. This is typically carried out using a fluorinating agent such as antimony trifluoride (SbF₃) or hydrogen fluoride (HF).

-

The reaction is performed under pressure and at an elevated temperature.

-

Upon completion, the reaction mixture is carefully worked up to isolate the crude 2-chloro-6-(trifluoromethyl)pyridine.

-

Purification is achieved through distillation.

Synthesis of this compound

The final step involves the nucleophilic aromatic substitution of the chloro group with hydrazine. A general procedure for the synthesis of 2-hydrazinylpyridine derivatives is adapted here.

Experimental Protocol:

-

To a solution of 2-chloro-6-methyl-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (excess, e.g., 10 eq) dropwise at room temperature.

-

The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield this compound.

In-Depth Technical Guide on the Safety and Handling of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. While every effort has been in place to ensure the accuracy of the information, it is largely based on data from structurally similar compounds due to the limited availability of a specific SDS for 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine (CAS: 22123-09-7). Always consult the official SDS before handling this chemical.

Introduction

This compound is a fluorinated pyridine derivative of interest in medicinal chemistry and drug development.[1] Its structural motifs, including the hydrazine and trifluoromethyl groups, suggest potential biological activity but also necessitate stringent safety and handling protocols. This guide provides a detailed overview of the known properties, safety precautions, and handling procedures for this compound, aimed at ensuring the safety of laboratory personnel.

Physicochemical and Toxicological Data